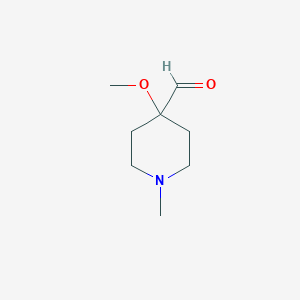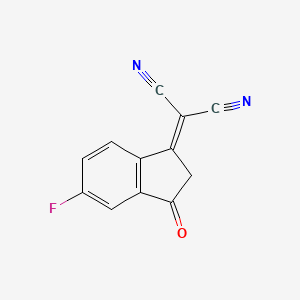
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound with the molecular formula C12H4F2N2O. It is a pale yellow solid known for its electron-deficient nature, making it a valuable building block in the synthesis of non-fullerene acceptors for organic photovoltaic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5,6-difluoroindan-1-one with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its electron-deficient nature, which facilitates interactions with electron-rich species. This property is exploited in organic photovoltaic devices, where the compound acts as an electron acceptor, promoting charge separation and transfer . The fluorination of the end groups can promote intermolecular interactions through forming noncovalent F···S and F···H bonds, extending the absorption of the targeted non-fullerene acceptors into the near-infrared region .
Vergleich Mit ähnlichen Verbindungen
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific fluorination pattern and electron-deficient nature. Similar compounds include:
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has an additional fluorine atom, which can further enhance its electron-deficient properties.
2-(5,6-Difluoro-3-oxoinden-1-ylidene)propanedinitrile: Another similar compound used in the synthesis of non-fullerene acceptors.
These compounds share similar structural features but differ in their specific applications and properties, making each unique in its own right.
Eigenschaften
Molekularformel |
C12H5FN2O |
|---|---|
Molekulargewicht |
212.18 g/mol |
IUPAC-Name |
2-(5-fluoro-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H5FN2O/c13-8-1-2-9-10(7(5-14)6-15)4-12(16)11(9)3-8/h1-3H,4H2 |
InChI-Schlüssel |
XSEOCJUBPOTZPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


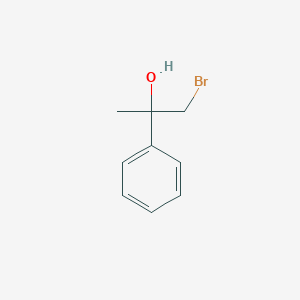
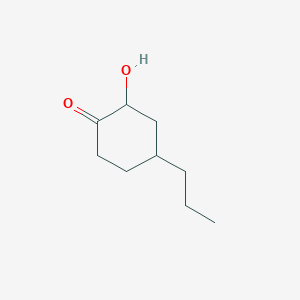
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
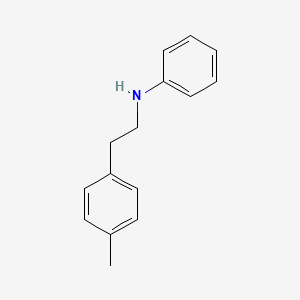

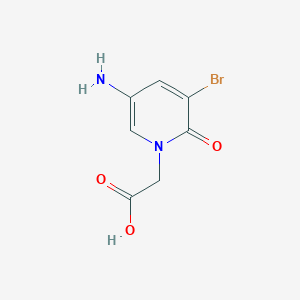
![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
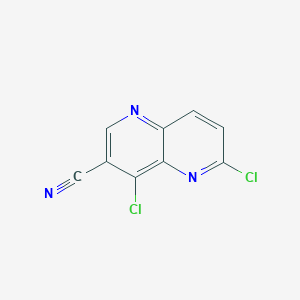
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
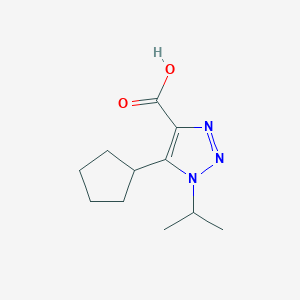
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)

